An In-Depth Technical Guide to the Theoretical Solubility of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline in Aqueous and Organic Solvents
An In-Depth Technical Guide to the Theoretical Solubility of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline in Aqueous and Organic Solvents
Executive Summary
The prediction of a compound's solubility is a cornerstone of modern drug development and chemical process design, directly influencing bioavailability, formulation strategies, and purification processes.[1][2] This technical guide provides an in-depth theoretical analysis of the solubility profile of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, a complex aromatic amine. By integrating foundational chemical principles with robust computational models, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for this molecule's behavior in both aqueous and diverse organic solvent systems. The core of this guide is the application of the Hansen Solubility Parameters (HSP) framework, a field-proven method that balances predictive power with practical applicability.[3][4] We present a detailed, step-by-step protocol for estimating the HSP of the target molecule using a group contribution method, a technique vital when experimental data is unavailable.[5][6] The results are contextualized against a range of common laboratory solvents, offering a clear, data-driven rationale for solvent selection in experimental settings. This guide further discusses advanced predictive models, such as COSMO-RS and machine learning approaches, to provide a comprehensive view of the current state of solubility science.
Introduction
The Critical Role of Solubility in Pharmaceutical R&D
In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor aqueous solubility frequently leads to low and variable oral bioavailability, hindering the development of promising drug candidates.[3] Consequently, the early prediction of a molecule's solubility profile is not merely an academic exercise; it is a crucial step in risk mitigation and resource optimization.[1] Computational approaches to predict solubility allow for the rapid screening of candidates before synthesis, guide the selection of appropriate formulation strategies like self-micro-emulsifying drug delivery systems (SMEDDS), and inform the design of efficient crystallization and purification processes.[3][7]
Introducing 3,5-Dimethyl-N-(2-phenoxypropyl)aniline: A Structural Overview
The subject of this guide, 3,5-Dimethyl-N-(2-phenoxypropyl)aniline, is a molecule with significant structural complexity. A thorough understanding of its constituent parts is the first step in predicting its physical properties.
Caption: Molecular Structure of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline.
The key structural features are:
-
Aniline Core: A benzene ring substituted with an amino group. Aniline itself has limited water solubility.[8]
-
Dimethyl Substitution: Two methyl groups on the aniline ring increase the molecule's size and hydrophobic character.
-
N-(2-phenoxypropyl) Substituent: This large, bulky group attached to the nitrogen atom dominates the molecule's character. It consists of a propyl chain, which is hydrophobic, and a phenoxy group (a benzene ring attached via an ether linkage). This entire moiety significantly increases the non-polar surface area.
Foundational Principles: A Qualitative Solubility Assessment
Molecular Structure Analysis
Before applying quantitative models, a qualitative analysis based on intermolecular forces provides a strong initial hypothesis.
-
Polarity: The molecule is predominantly non-polar. The C-N and C-O bonds introduce some polarity, but this is overshadowed by the three large hydrocarbon rings and alkyl portions.
-
Hydrogen Bonding: The secondary amine (-NH-) is the primary site for hydrogen bonding, acting as a hydrogen bond donor. The ether oxygen can act as a weak hydrogen bond acceptor. However, the bulky nature of the surrounding groups likely introduces significant steric hindrance, limiting the effectiveness of these interactions, especially with water.
-
Size and Hydrophobicity: The molecule has a high molecular weight and a large non-polar surface area. As the size of the hydrophobic part of a molecule increases, its solubility in water decreases dramatically.[8]
The "Like Dissolves Like" Principle: Initial Predictions
Based on the structural analysis, we can make the following qualitative predictions:
-
Water Solubility: Expected to be extremely low. The energy required to break the strong hydrogen-bonding network of water to accommodate such a large, hydrophobic molecule would be thermodynamically unfavorable.
-
Organic Solvent Solubility: Expected to be significantly higher.
-
Non-polar solvents (e.g., Toluene, Hexane): Good solubility is predicted due to favorable van der Waals (dispersion) interactions between the molecule's large hydrocarbon structure and the solvent.
-
Moderately polar solvents (e.g., Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is expected. These solvents can interact with the polar C-N and C-O moieties without the high energetic penalty associated with disrupting a water lattice.
-
Polar protic solvents (e.g., Ethanol, Methanol): Solubility will be moderate. While these solvents can hydrogen bond, their primary interactions with the solute will still be dispersive. They are better solvents than water due to their own hydrophobic alkyl portions.
-
Quantitative Prediction via Hansen Solubility Parameters (HSP)
To move beyond qualitative assessment, we employ the Hansen Solubility Parameters (HSP), a powerful and widely used semi-empirical method.[4]
Theoretical Framework of HSP
The HSP model posits that the total cohesive energy of a substance can be divided into three contributions: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9]
-
δD (Dispersion): Represents the energy from van der Waals forces, arising from temporary induced dipoles.
-
δP (Polar): Represents the energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bond donor and acceptor interactions.
The central tenet of HSP is that two substances are likely to be miscible if their three HSP values are similar.[10] This similarity is quantified by the Hansen Distance (Ra).
Causality: Why HSP is a Suitable Model for this Application
For pharmaceutical applications, HSP provides an optimal balance of predictive accuracy and computational simplicity. Unlike purely quantum mechanical methods which can be computationally expensive, or overly simplistic models like LogP, HSP captures the distinct types of intermolecular forces that govern solubility.[1][11] Its basis in group contribution methods allows for the reliable estimation of parameters for novel molecules, making it an ideal tool for early-stage development and screening.[5][10][12]
Protocol: Step-by-Step Estimation of HSP for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline using a Group Contribution Method
Since experimental HSP values for our target molecule are unavailable, we must estimate them. The group contribution method, specifically the method of Van Krevelen and Hoftyzer, provides a robust protocol for this.[6][10]
Caption: Workflow for HSP Estimation via Group Contribution Method.
Step 1: Molecular Deconstruction First, we break down the molecule into its constituent functional groups as defined by the group contribution method.
-
-CH3: 3 groups (two on the aniline ring, one on the propyl chain)
-
>CH- (aliphatic): 1 group (on the propyl chain)
-
-CH2- (aliphatic): 1 group (on the propyl chain)
-
>NH (secondary amine): 1 group
-
-O- (aromatic ether): 1 group
-
=CH- (aromatic): 8 groups (4 on the aniline ring, 4 on the phenoxy ring)
-
=C< (aromatic, substituted): 4 groups (2 on the aniline ring, 2 on the phenoxy ring)
Step 2: Summation of Group Contributions Using established tables for Van Krevelen-Hoftyzer group contributions, we sum the values for the dispersion force component (Fdi), polar force component (Fpi), hydrogen bonding energy (Ehi), and molar volume (Vi).
Table 1: Group Contributions for HSP Calculation
| Functional Group | Count (n) | Fdi (J^0.5 cm^1.5/mol) | Fpi^2 (J cm^3/mol^2) | Ehi (J/mol) | Vi (cm^3/mol) |
|---|---|---|---|---|---|
| -CH3 | 3 | 660 | 0 | 0 | 100.2 |
| >CH- | 1 | 140 | 0 | 0 | 1.1 |
| -CH2- | 1 | 270 | 0 | 0 | 16.1 |
| >NH (amine) | 1 | 210 | 160000 | 2000 | 10.0 |
| -O- (aromatic ether) | 1 | 250 | 100000 | 4000 | 4.0 |
| =CH- (aromatic) | 8 | 2296 | 0 | 0 | 114.4 |
| =C< (aromatic) | 4 | 960 | 0 | 0 | 35.6 |
| Total (Σ) | | 4786 | 260000 | 6000 | 281.4 |
Step 3: Application of HSP Equations We now apply the core equations to calculate the final HSP values.
-
δD = ΣFdi / ΣVi = 4786 / 281.4 = 17.01 MPa^0.5
-
δP = (ΣFpi^2)^0.5 / ΣVi = (260000)^0.5 / 281.4 = 1.81 MPa^0.5
-
δH = (ΣEhi / ΣVi)^0.5 = (6000 / 281.4)^0.5 = 4.62 MPa^0.5
Calculation and Tabulation of Predicted HSP Values
The estimated Hansen Solubility Parameters for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline are summarized below.
Table 2: Calculated HSP for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline
| Parameter | Value (MPa^0.5) |
|---|---|
| δD (Dispersion) | 17.01 |
| δP (Polar) | 1.81 |
| δH (Hydrogen Bonding) | 4.62 |
These values quantitatively confirm our initial assessment: the molecule is dominated by dispersive forces (high δD) with very low polarity (low δP) and a modest capacity for hydrogen bonding (moderate δH).
Application of the HSP Model: Predicting Solubility
The Hansen Distance (Ra): Quantifying Solvent-Solute Similarity
The likelihood of solubility is determined by calculating the Hansen Distance (Ra) between the solute (our molecule) and a solvent. A smaller Ra value indicates a higher likelihood of solubility. The equation is:
Ra = [4(δD_solute - δD_solvent)^2 + (δP_solute - δP_solvent)^2 + (δH_solute - δH_solvent)^2]^0.5
A common rule of thumb is that if Ra is less than the interaction radius of the solute (typically between 5-10 MPa^0.5 for small molecules), good solubility is likely.
Data Presentation: Predicted Solubility Profile
We now calculate the Hansen Distance between our molecule and a selection of common solvents with varying properties.
Table 3: HSP of Select Solvents and Predicted Solubility of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline
| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Hansen Distance (Ra) | Predicted Solubility |
|---|---|---|---|---|---|
| Water | 15.5 | 16.0 | 42.3 | 40.8 | Poor |
| n-Hexane | 14.9 | 0.0 | 0.0 | 5.9 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 3.0 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.1 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.1 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 9.6 | Moderate-Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.6 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 21.5 | Poor |
Interpretation of Results
The quantitative results from the HSP model align perfectly with and refine our initial qualitative assessment.
-
Water: The immense Hansen Distance (Ra = 40.8) confirms that the molecule is practically insoluble in water. The vast mismatch in both polar (ΔδP = 14.2) and hydrogen bonding (ΔδH = 37.7) contributions creates a massive thermodynamic barrier to dissolution.
-
Non-polar/Aromatic Solvents: Toluene (Ra = 3.0) is predicted to be an excellent solvent. Its δD is very close to that of the solute, and its low δP and δH values also match well. This reflects favorable dispersion and π-π stacking interactions. n-Hexane (Ra = 5.9) is also predicted to be a good solvent, driven purely by dispersion forces.
-
Moderately Polar Aprotic Solvents: THF (Ra = 6.1) is predicted to be a good solvent, while Dichloromethane (Ra = 8.1) is moderate. Their ability to engage in some polar interactions without the high hydrogen-bonding character of water or alcohols makes them effective.
-
Polar Solvents: Acetone, ethanol, and methanol are all predicted to be poor solvents, with Ra values increasing as their hydrogen bonding capacity (δH) increases. The large mismatch in δH and δP with these solvents outweighs any similarities in δD.
Advanced and Alternative Predictive Models
While HSP is a powerful tool, the field of solubility prediction is continually evolving. For applications requiring higher fidelity, other models should be considered.
COSMO-RS: A Quantum-Mechanical Approach
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a physics-based method that predicts thermodynamic properties from first principles.[13][14] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, providing a highly detailed description of its interaction potential.[15] COSMO-RS can often achieve higher accuracy than group-contribution methods, but it requires significantly more computational resources and expertise.[16][17]
Machine Learning and QSPR Models: The Data-Driven Frontier
In recent years, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have emerged as powerful tools for solubility prediction.[2][18][19] These models are trained on large datasets of experimentally measured solubilities and learn complex relationships between molecular descriptors and solubility.[20][21] Their predictive power is highly dependent on the size and quality of the training data. While they can achieve high accuracy, their application to novel chemical scaffolds not well-represented in the training set can be less reliable.[19]
Conclusion and Future Directions
This guide has systematically detailed the theoretical solubility profile of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline. Through qualitative analysis and the quantitative application of the Hansen Solubility Parameters model, we have established a clear and actionable prediction: the molecule is expected to be virtually insoluble in water while exhibiting excellent solubility in aromatic solvents like toluene and good solubility in non-polar and moderately polar aprotic solvents such as hexane and THF.
The presented step-by-step protocol for HSP estimation serves as a practical template for researchers when faced with novel compounds lacking experimental data. Theoretical models are not a replacement for experimental validation, but they are an indispensable tool for guiding that work. By narrowing the search space for suitable solvents, these predictions can save significant time and resources in formulation, purification, and process development. Future work should focus on the experimental validation of these predictions and potentially leveraging advanced models like COSMO-RS to refine the solubility profile across a wider range of temperatures and solvent mixtures.
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
- Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. ACS Publications.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. DASH.
- Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Ukrains'kij Zurnal Vijskovoi Medicini.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature.
- Toward predicting process outcomes in different solvents: Solubility and reactivity. 26th Annual Green Chemistry & Engineering Conference.
- Group contribution method: Significance and symbolism. Wisdom Library.
- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.
- A review on computational models for predicting protein solubility. PubMed.
- Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed.
-
Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. ResearchGate. Available at: [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Available at: [Link]
-
COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]
-
COSMO-RS - Wikipedia. Wikipedia. Available at: [Link]
-
The Evolution of Solubility Prediction Methods. Rowan. Available at: [Link]
-
Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
-
Aryl amines. CUTM Courseware. Available at: [Link]
- Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
-
Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]
-
Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. kinampark.com [kinampark.com]
- 7. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. science.rsu.lv [science.rsu.lv]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 13. COSMO-RS - Wikipedia [en.wikipedia.org]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. scm.com [scm.com]
- 17. approcess.com [approcess.com]
- 18. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review on computational models for predicting protein solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
